molecular formula C14H25N3O B3004876 N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide CAS No. 2193290-92-3

N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide

Cat. No. B3004876
CAS RN: 2193290-92-3
M. Wt: 251.374
InChI Key: XTGLEJCUZANYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide, also known as CTAP, is a compound that has been extensively studied for its potential use as a research tool in the field of neuroscience. CTAP is a selective antagonist of the mu-opioid receptor, which is a key player in the brain's reward and pain pathways.

Mechanism of Action

N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide is a selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. When an opioid agonist binds to the mu-opioid receptor, it activates the G protein signaling pathway, which leads to the inhibition of neurotransmitter release and the modulation of pain perception. N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide binds to the mu-opioid receptor with high affinity and blocks the binding of opioid agonists, thereby preventing their effects on the G protein signaling pathway.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide has been shown to have a number of biochemical and physiological effects in various experimental systems. For example, N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide has been shown to block the analgesic effects of morphine in mice, suggesting that it is a potent mu-opioid receptor antagonist. N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide has also been shown to inhibit the development of morphine tolerance and dependence in rats, suggesting that it may have potential therapeutic applications in the treatment of opioid addiction.

Advantages and Limitations for Lab Experiments

N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide has several advantages as a research tool. First, it is a highly selective antagonist of the mu-opioid receptor, which allows for the specific manipulation of this receptor without affecting other opioid receptors. Second, N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide has a high affinity for the mu-opioid receptor, which means that it can be used at relatively low concentrations. However, there are also some limitations to the use of N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide in lab experiments. For example, N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects. Additionally, N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental systems.

Future Directions

There are several future directions for research on N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide. First, further studies are needed to investigate the potential therapeutic applications of N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide in the treatment of opioid addiction and other disorders. Second, more research is needed to understand the mechanisms underlying the effects of N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide on the immune system and the gastrointestinal tract. Finally, new analogs of N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide could be developed with improved pharmacological properties, such as longer half-lives and increased solubility, which could make them more useful as research tools.

Synthesis Methods

The synthesis of N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide involves the reaction of 2-(2-methylpropyl)azepan-1-amine with cyanomethyl acetate in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide is typically around 60%, and the purity can be confirmed using analytical techniques such as NMR and HPLC.

Scientific Research Applications

N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide has been used extensively in scientific research to study the role of the mu-opioid receptor in various physiological and pathological processes. For example, N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide has been used to investigate the role of the mu-opioid receptor in drug addiction, pain perception, and mood regulation. N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide has also been used to study the effects of opioids on the immune system and the gastrointestinal tract.

properties

IUPAC Name

N-(cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O/c1-12(2)10-13-6-4-3-5-9-17(13)11-14(18)16-8-7-15/h12-13H,3-6,8-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGLEJCUZANYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCCCCN1CC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.